![molecular formula C17H16N2O5 B606497 2-[3-[(4-ethoxycarbonylphenyl)hydrazinylidene]-6-oxo-1-cyclohexa-1,4-dienyl]acetic Acid CAS No. 78028-01-0](/img/structure/B606497.png)

2-[3-[(4-ethoxycarbonylphenyl)hydrazinylidene]-6-oxo-1-cyclohexa-1,4-dienyl]acetic Acid

Descripción general

Descripción

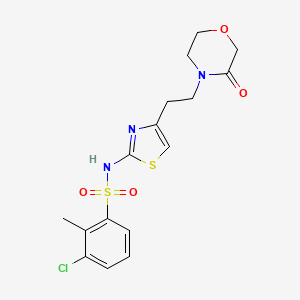

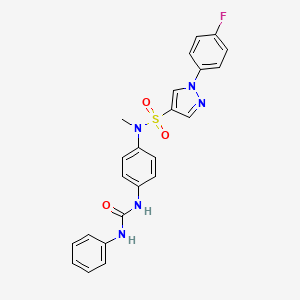

The compound “2-[3-[(4-ethoxycarbonylphenyl)hydrazinylidene]-6-oxo-1-cyclohexa-1,4-dienyl]acetic Acid” is a benzoate ester . It has a molecular formula of C17H16N2O5 . The compound is also known as a chemical compound .

Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI string:InChI=1S/C17H16N2O5/c1- 2- 24- 17 (23) 11- 3- 5- 13 (6- 4- 11) 18- 19- 14- 7- 8- 15 (20) 12 (9- 14) 10- 16 (21) 22/h3- 9,18H,2,10H2,1H3, (H,21,22) . The SMILES representation is CCOC (=O)C1=CC=C (C=C1)NN=C2C=CC (=O)C (=C2)CC (=O)O . Physical And Chemical Properties Analysis

The compound has a net charge of 0, an average mass of 328.320, and a mono-isotopic mass of 328.10592 .Aplicaciones Científicas De Investigación

Inhibitor of 15-Hydroxy Prostaglandin Dehydrogenase (15-Hydroxy PGDH)

CAY10397 is a selective inhibitor of 15-hydroxy PGDH . This enzyme oxidizes the 15-hydroxyl group and hydrogenates the 13,14-double bond, producing 13,14-dihydro-15 keto metabolites with greatly reduced biological activity .

Prolonging the Lifetime and Activity of Prostaglandins

CAY10397 acts to prolong the lifetime and activity of endogenously produced prostaglandins both in cell culture and in vivo . This can be useful in research studies investigating the role of prostaglandins in various biological processes.

Research in Lipid Biochemistry

Given its role in prostaglandin metabolism, CAY10397 is also used in research related to lipid biochemistry .

Research in the Cyclooxygenase Pathway

CAY10397 is used in research related to the cyclooxygenase pathway , which is involved in the production of prostaglandins and other eicosanoids.

Inhibition of 15-Oxo-Eicosatetraenoic Acid Production

CAY10397 has been shown to inhibit the production of 15-oxo-eicosatetraenoic acid in a dose-dependent manner .

Increase in 15(S)-HETE Concentrations

CAY10397 treatment results in a dose-dependent increase in 15(S)-HETE concentrations after the addition of exogenous 15(S)-HETE .

Mecanismo De Acción

Target of Action

The primary target of 5-[[4-(ethoxycarbonyl)phenyl]azo]-2-hydroxy-benzeneacetic acid, also known as CAY10397, is the enzyme 15-hydroxyprostaglandin dehydrogenase (15-hydroxy PGDH) . This enzyme plays a crucial role in the inactivation of prostaglandins in vivo .

Mode of Action

CAY10397 acts as a selective inhibitor of 15-hydroxy PGDH . It binds to the enzyme and inhibits its activity, thereby preventing the oxidation of the 15-hydroxyl group and the hydrogenation of the 13,14-double bond in prostaglandins . This inhibition results in the prolongation of the lifetime and activity of endogenously produced prostaglandins both in cell culture and in vivo .

Biochemical Pathways

The inhibition of 15-hydroxy PGDH by CAY10397 affects the cyclooxygenase pathway . Normally, 15-hydroxy PGDH rapidly inactivates prostaglandins in vivo by oxidizing the 15-hydroxyl group and hydrogenating the 13,14-double bond, producing 13,14-dihydro-15 keto metabolites with greatly reduced biological activity . By inhibiting this enzyme, CAY10397 prevents the inactivation of prostaglandins, leading to an increase in their lifetime and activity .

Result of Action

The inhibition of 15-hydroxy PGDH by CAY10397 leads to an increase in the lifetime and activity of prostaglandins . Prostaglandins are lipid compounds with diverse hormone-like effects, including the regulation of inflammation. Prolonging their activity could potentially enhance these effects.

Propiedades

IUPAC Name |

2-[5-[(4-ethoxycarbonylphenyl)diazenyl]-2-hydroxyphenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5/c1-2-24-17(23)11-3-5-13(6-4-11)18-19-14-7-8-15(20)12(9-14)10-16(21)22/h3-9,20H,2,10H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBSDOZYJSGLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101158958 | |

| Record name | 5-[2-[4-(Ethoxycarbonyl)phenyl]diazenyl]-2-hydroxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101158958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-[(4-ethoxycarbonylphenyl)hydrazinylidene]-6-oxo-1-cyclohexa-1,4-dienyl]acetic Acid | |

CAS RN |

78028-01-0 | |

| Record name | 5-[2-[4-(Ethoxycarbonyl)phenyl]diazenyl]-2-hydroxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78028-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[2-[4-(Ethoxycarbonyl)phenyl]diazenyl]-2-hydroxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101158958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of CAY10397?

A1: CAY10397 acts as a selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) [, , , ]. This enzyme plays a crucial role in the degradation of prostaglandins, particularly prostaglandin E2 (PGE2). By inhibiting 15-PGDH, CAY10397 prevents the breakdown of prostaglandins, leading to their accumulation in cells and tissues.

Q2: How does CAY10397 impact eicosanoid metabolism in macrophages?

A2: Research shows that CAY10397 effectively reduces the formation of 15-oxo-eicosatetraenoic acid (15-oxo-ETE) in macrophages []. This effect is attributed to the inhibition of 15-PGDH, which is responsible for converting 15(S)-HETE to 15-oxo-ETE. This finding highlights the role of 15-PGDH in macrophage eicosanoid metabolism.

Q3: Does CAY10397 affect the expression of cyclooxygenase-2 (COX-2)?

A4: Interestingly, research indicates that while CAY10397 inhibits 15-PGDH and impacts cell proliferation, it does not significantly affect COX-2 expression in human gastric cancer cells []. This suggests that the effects of CAY10397 on cell growth are primarily mediated through 15-PGDH inhibition rather than through direct modulation of COX-2 activity.

Q4: What are the potential implications of using CAY10397 in cancer research?

A5: While CAY10397 has shown promise in elucidating the role of 15-PGDH in various biological processes, it's important to note that inhibiting 15-PGDH with CAY10397 was linked to increased proliferation of human gastric cancer cells in vitro []. This finding underscores the complex interplay between prostaglandin metabolism and cancer development and highlights the need for further investigation into the potential risks and benefits of targeting 15-PGDH in cancer therapy.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Piperidinamine, 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-quinolinyl]-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B606418.png)

![(1S,9R,10S)-17-(Cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B606429.png)

![7-[3,5-difluoro-4-(morpholin-4-ylmethyl)phenyl]-N-[6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]pyridin-3-yl]pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B606431.png)